molecular formula C9H16O2 B1269089 Cyclooctanecarboxylic acid CAS No. 4103-15-5

Cyclooctanecarboxylic acid

Cat. No. B1269089
CAS RN: 4103-15-5
M. Wt: 156.22 g/mol
InChI Key: URAXDCBRCGSGAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclooctanecarboxylic acid and its derivatives often involves complex organic reactions. For example, the asymmetric synthesis of (1S,2R)-2-aminocyclooctanecarboxylic acid has been achieved through a sequence starting from cycloocta-1,5-diene, indicating the versatility of cyclooctane derivatives as precursors in synthesis (Garrido et al., 2008).

Molecular Structure Analysis

The molecular structure of cyclooctanecarboxylic acid derivatives has been extensively studied. For instance, crystals of cyclooctane-cis-1,2-dicarboxylic acid exhibit a monoclinic structure, with the cyclooctane ring adopting a mirror-symmetric ('boat-chair') conformation, highlighting the flexibility and conformational dynamics of cyclooctane rings (Bürgi & Dunitz, 1968).

Chemical Reactions and Properties

Cyclooctanecarboxylic acid and its derivatives participate in various chemical reactions, reflecting their reactivity. Carboxylation reactions, for example, have been shown to produce complex derivatives, demonstrating the reactivity of cyclooctane-containing compounds toward functional group transformations (Kerber & Müller, 1987).

Scientific Research Applications

Structural Analysis and Conformation Studies

Cyclooctanecarboxylic acid and its derivatives have been extensively studied for their structural properties. Bürgi and Dunitz (1968) investigated the crystal structure of cyclooctane-cis-1, 2-dicarboxylic acid, revealing a mirror-symmetric conformation, which contributes to understanding the molecular geometry and structural dynamics of cyclooctane compounds (Bürgi & Dunitz, 1968). Additionally, Kălmăn et al. (2002) explored the close packing of cyclooctanes substituted with vicinal COX groups, which provides insights into the molecular interactions and conformational characteristics of these compounds (Kălmăn et al., 2002).

Chemical Synthesis and Reactions

The synthesis and reactivity of cyclooctanecarboxylic acid derivatives have been a subject of research. For instance, Kerber and Müller (1987) discussed the carboxylation of cyclooctatrienyldilithium, which highlights the chemical reactivity and potential applications in organic synthesis of cyclooctanecarboxylic acid derivatives (Kerber & Müller, 1987). Additionally, the work by de Boer et al. (2005) on the cis-dihydroxylation and epoxidation of alkenes using carboxylic acid promoted catalysts demonstrates the utility of cyclooctanecarboxylic acid in catalytic processes (de Boer et al., 2005).

Material Science and Polymer Chemistry

Cyclooctanecarboxylic acid derivatives have applications in material science, particularly in polymer chemistry. Xue and Toyota (2009) investigated the polymerization of cyclooctadiene and the use of cyclooctanecarboxylic acid derivatives as chain transfer agents, which is significant for developing novel polymeric materials (Xue & Toyota, 2009). Moreover, research by Alonso-Villanueva et al. (2011) on the ring-opening metathesis polymerization of functionalized cyclooctene and norbornene derivatives highlights the role of cyclooctanecarboxylic acid in synthesizing modified polycyclooctenes with enhanced solubility and thermal properties (Alonso-Villanueva et al., 2011).

Mechanism of Action

Cyclooctanecarboxylic acid is often used as a starting material or reagent in the synthesis of more complex organic molecules in research settings . Its unique cycloalkane ring structure allows for studies on conformational changes and stability .

properties

IUPAC Name

cyclooctanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAXDCBRCGSGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343103
Record name Cyclooctanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctanecarboxylic acid

CAS RN

4103-15-5
Record name Cyclooctanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclooctanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the stereochemistry of 2-hydroxy-1-cyclooctanecarboxylic acid influence its hydrogen bonding patterns in the solid state?

A: The cis and trans isomers of 2-hydroxy-1-cyclooctanecarboxylic acid exhibit distinct hydrogen bonding motifs in their crystal structures. The trans isomer, both as a free acid and an amide, forms infinite ribbons of dimers connected by R(2)(2)(12) rings with C(i) symmetry []. These ribbons arise from two alternating dimer types, differentiated by the donor-acceptor roles of the functional groups. In contrast, the cis isomer forms antiparallel hydrogen-bonded helices stabilized by interactions analogous to those observed in (1R,2R,4S*)-4-tert-butyl-2-hydroxy-1-cyclopentanecarboxamide []. This difference in hydrogen bonding patterns highlights the significant impact of stereochemistry on the solid-state packing and potential intermolecular interactions of these molecules.

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